Methyl 2-(3-nitrophenyl)benzoate
Overview
Description
Methyl 2-(3-nitrophenyl)benzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a nitro group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(3-nitrophenyl)benzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by esterification. One common method involves the nitration of methyl benzoate using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position. The reaction is typically carried out at low temperatures to control the regioselectivity and yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, concentration, and reaction time, which are critical for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-nitrophenyl)benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and methanol in the presence of aqueous acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydroxide or hydrochloric acid for nucleophilic substitution.
Hydrolysis: Aqueous sodium hydroxide or sulfuric acid.
Major Products
Reduction: Methyl 2-(3-aminophenyl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 2-(3-nitrophenyl)benzoic acid and methanol.
Scientific Research Applications
Methyl 2-(3-nitrophenyl)benzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and as a model compound for investigating the behavior of nitroaromatic compounds in biological systems.
Mechanism of Action
The mechanism of action of methyl 2-(3-nitrophenyl)benzoate in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with nucleophiles in the cell, leading to various biochemical effects. The ester group can be hydrolyzed by esterases, releasing the active benzoic acid derivative, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Methyl 2-(3-nitrophenyl)benzoate can be compared with other nitrobenzoate derivatives, such as:
Methyl 3-nitrobenzoate: Similar structure but lacks the additional phenyl group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: The nitro group is positioned para to the ester group, affecting its electronic properties and reactivity.
Methyl 2-nitrobenzoate: The nitro group is ortho to the ester group, resulting in steric hindrance and different chemical behavior.
Properties
IUPAC Name |
methyl 2-(3-nitrophenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-19-14(16)13-8-3-2-7-12(13)10-5-4-6-11(9-10)15(17)18/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFDDFISPMXHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470953 | |
Record name | Methyl 2-(3-nitrophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83527-96-2 | |
Record name | Methyl 2-(3-nitrophenyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70470953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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